

discovery and history of 2,3,5,6-Tetramethyl-1,4-phenylenediamine

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Compound of Interest

Compound Name: 2,3,5,6-Tetramethyl-1,4-phenylenediamine

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An In-depth Technical Guide to **2,3,5,6-Tetramethyl-1,4-phenylenediamine** (Diaminodurene)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,3,5,6-Tetramethyl-1,4-phenylenediamine, commonly known as diaminodurene, is an aromatic diamine with a unique molecular architecture that imparts significant value in materials science and offers important lessons for toxicology and drug development. The presence of four methyl groups on the benzene ring creates substantial steric hindrance, a feature that profoundly influences its chemical reactivity and physical properties. In polymer chemistry, diaminodurene serves as a critical monomer for the synthesis of high-performance polyimides. The methyl substituents disrupt polymer chain packing, leading to materials with enhanced solubility, higher glass transition temperatures, and excellent thermal stability.^[1]

From a biological perspective, diaminodurene is a potent mitochondrial toxin. Its mechanism of action involves a futile redox cycle at Complex IV (cytochrome c oxidase) of the electron transport chain, leading to the depletion of critical cellular antioxidants like glutathione (GSH) and a subsequent collapse of cellular energy production.^[2] For drug development professionals, the study of diaminodurene provides a compelling case study in off-target mitochondrial toxicity, a significant concern in preclinical safety assessment.^{[3][4]} This guide provides a comprehensive overview of the historical context, synthesis, properties, and applications of this important chemical compound.

Introduction and Historical Context

The history of **2,3,5,6-tetramethyl-1,4-phenylenediamine** is rooted in the broader exploration of methylated benzene derivatives in the late 19th and early 20th centuries. Its parent hydrocarbon, 1,2,4,5-tetramethylbenzene (durene), was the starting point for many synthetic explorations. The synthesis of diaminodurene follows a logical progression from durene, typically involving a two-step process of dinitration followed by reduction.

It is crucial to distinguish **2,3,5,6-tetramethyl-1,4-phenylenediamine** from its isomer, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD). The latter, where the methyl groups are on the nitrogen atoms rather than the aromatic ring, is the well-known "Wurster's Reagent," which forms the stable blue radical cation known as Wurster's Blue. Diaminodurene, the subject of this guide, features methylation on the aromatic ring, which sterically shields the amino groups and defines its distinct properties. While early literature on durene derivatives is extensive, the specific characterization and application of diaminodurene gained prominence with the rise of polymer science, where it was identified as a valuable monomer for creating soluble, high-performance polyimides.

Physicochemical Properties

Diaminodurene is a white to light-yellow crystalline solid at room temperature. The four methyl groups on the aromatic ring are the defining structural feature, leading to its unique properties compared to unsubstituted p-phenylenediamine.

Property	Value	Source(s)
IUPAC Name	2,3,5,6-tetramethylbenzene-1,4-diamine	[5]
Common Names	Diaminodurene, 3,6-Diaminodurene	[5]
CAS Number	3102-87-2	[5]
Molecular Formula	C ₁₀ H ₁₆ N ₂	[5]
Molecular Weight	164.25 g/mol	[5]
Appearance	White to Light yellow powder/crystal	[6]
Melting Point	150-155 °C	[5]
Solubility	Soluble in various organic solvents	[1]

Synthesis and Mechanism

The most common and reliable laboratory synthesis of diaminodurene starts with durene (1,2,4,5-tetramethylbenzene). The process involves two primary steps: dinitration of the aromatic ring, followed by the reduction of the two nitro groups to amino groups.

Experimental Protocol: Synthesis of Diaminodurene from Durene

Step 1: Synthesis of 2,5-Dinitrodurene

- Causality: The nitration of durene is an electrophilic aromatic substitution. The electron-donating methyl groups activate the ring, but also direct the incoming nitro groups to the available positions. Concentrated nitric and sulfuric acids are used to generate the highly electrophilic nitronium ion (NO₂⁺) necessary for the reaction.
- In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, place durene in a solvent like chloroform or acetic acid.

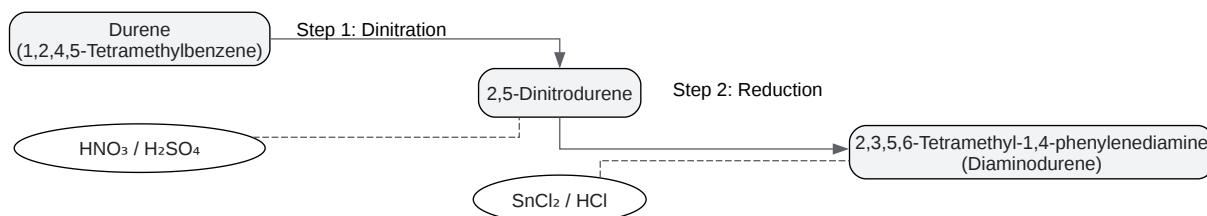
- Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.
- Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise while stirring vigorously. Maintain the temperature below 10 °C throughout the addition.
- After the addition is complete, allow the mixture to stir at low temperature for an additional 1-2 hours.
- Carefully pour the reaction mixture over crushed ice. The crude dinitrodurene will precipitate.
- Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol.
- Recrystallize the crude product from ethanol or acetic acid to yield pure 2,5-dinitrodurene.

Step 2: Reduction of 2,5-Dinitrodurene to **2,3,5,6-Tetramethyl-1,4-phenylenediamine**

- Causality: The reduction of aromatic nitro compounds to amines is a classic transformation. Stannous chloride (SnCl_2) in the presence of concentrated hydrochloric acid is a highly effective and chemoselective reducing agent for this purpose.^{[7][8]} The tin metal acts as the electron donor, and the acidic medium provides the necessary protons for the formation of water from the oxygen atoms of the nitro group.^[8]
- In a round-bottom flask, suspend the synthesized 2,5-dinitrodurene in ethanol.
- Add an excess of stannous chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) to the suspension.
- While stirring, slowly add concentrated hydrochloric acid. The reaction is exothermic and may require cooling in an ice bath to maintain control.
- After the initial exothermic reaction subsides, heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).
- Cool the reaction mixture to room temperature. A precipitate of the amine salt may form.
- Carefully neutralize the mixture by slowly adding a concentrated solution of sodium hydroxide or potassium hydroxide until the solution is strongly basic ($\text{pH} > 12$). This step is

crucial to deprotonate the amine and precipitate tin hydroxides.

- Extract the free diamine product into an organic solvent such as diethyl ether or ethyl acetate.
- Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
- The crude diaminodurene can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by sublimation.



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Caption: Synthesis pathway of Diaminodurene from Durene.

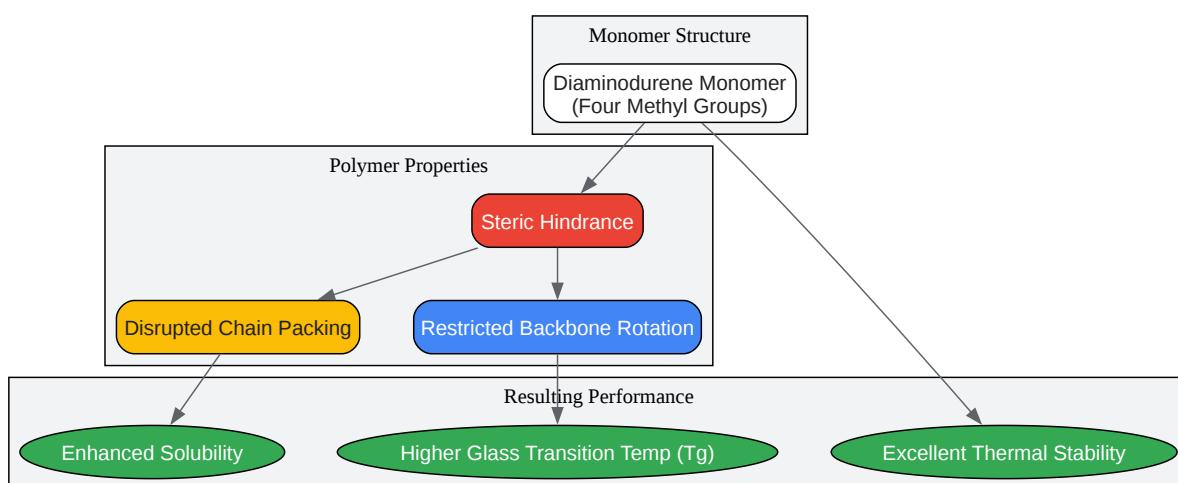
Applications in Polymer Science: High-Performance Polyimides

A primary application of diaminodurene is as a specialty monomer in the synthesis of aromatic polyimides.^[9] Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties.^[10]

Mechanism of Performance Enhancement:

The incorporation of diaminodurene into a polyimide backbone, through reaction with a dianhydride, introduces four methyl groups onto the polymer chain at each repeating unit. This has several critical consequences:

- Increased Glass Transition Temperature (Tg): The methyl groups ortho to the imide nitrogen create steric hindrance that severely restricts the rotation of the polymer backbone.[1] This increased rigidity raises the glass transition temperature (Tg) of the resulting polyimide, allowing it to maintain its mechanical properties at higher temperatures.[1][11]
- Enhanced Solubility: While seemingly counterintuitive, the bulky methyl groups disrupt the efficient packing of polymer chains. This decrease in intermolecular order reduces the crystallinity and allows solvent molecules to penetrate the polymer matrix more easily, leading to significantly improved solubility in common organic solvents.[1] This is a major advantage for processing, as many high-performance polyimides are notoriously insoluble.
- Improved Thermal Stability: The rigid aromatic structure provided by the durene moiety contributes to the overall thermal stability of the polymer, with degradation temperatures often exceeding 400 °C.[1]

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Caption: Structure-Property relationships in polyimides from Diaminodurene.

Role in Biological Research & Toxicology: A Mitochondrial Toxin

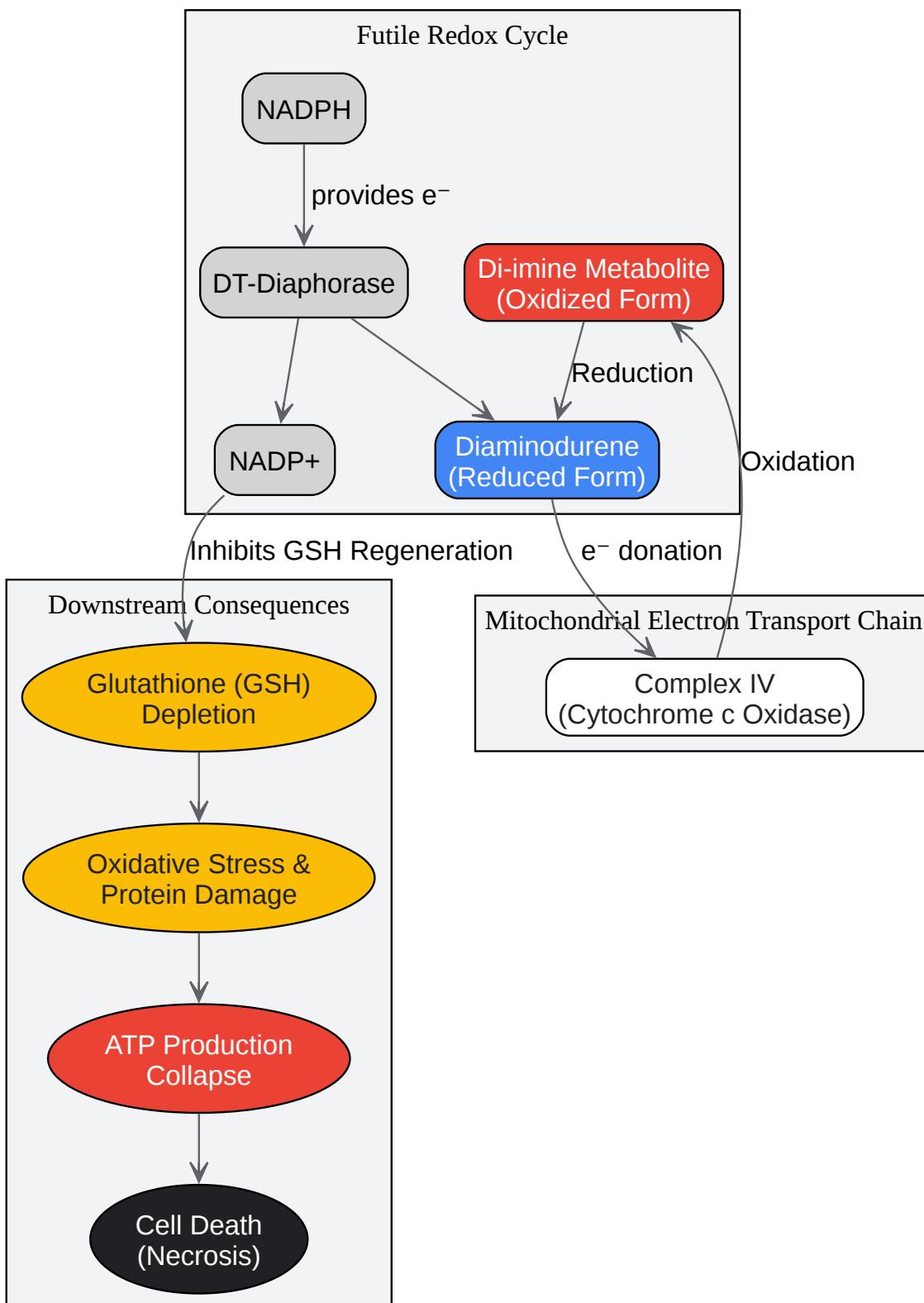
For professionals in drug development, diaminodurene is a model compound for studying mechanisms of mitochondrial toxicity. It is known to cause highly specific necrosis of skeletal muscle in animal models.[\[2\]](#) This toxicity is not a generalized effect but is initiated at a specific site within the mitochondria.

Mechanism of Mitochondrial Toxicity:

The toxicity of diaminodurene is a multi-stage process centered on its ability to undergo redox cycling at Complex IV of the electron transport chain (ETC).

- Oxidation at Complex IV: Diaminodurene donates electrons directly to cytochrome c oxidase (Complex IV), becoming oxidized to its di-imine metabolite.[\[2\]](#)
- Futile Redox Cycling: The di-imine metabolite is then rapidly re-reduced back to diaminodurene by cellular reductases, particularly DT-diaphorase, at the expense of NADH and NADPH.[\[2\]](#) This creates a "futile cycle" that consumes cellular reducing equivalents without producing ATP.
- Depletion of Glutathione (GSH): This rapid consumption of NADPH starves the enzyme glutathione reductase, which is essential for maintaining the cellular pool of reduced glutathione (GSH). GSH is a critical antioxidant that protects cells from oxidative damage.
- Oxidative Stress and Cell Death: The depletion of GSH leaves cellular components, particularly the thiol groups on mitochondrial proteins (including those in ETC Complexes I and II/III), vulnerable to oxidative damage.[\[2\]](#) This leads to a loss of mitochondrial function, a collapse in ATP production, and ultimately, necrotic cell death.[\[2\]](#)

This mechanism is a critical consideration in drug discovery, as unintended interactions with the mitochondrial electron transport chain can lead to severe organ toxicity.[\[4\]](#)[\[12\]](#)



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Caption: Mechanism of mitochondrial toxicity induced by Diaminodurene.

Analytical Characterization

The structure of **2,3,5,6-tetramethyl-1,4-phenylenediamine** can be unequivocally confirmed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to be relatively simple. It will show a singlet for the twelve equivalent methyl protons (C-H_3) and a singlet for the four equivalent amine protons (N-H_2). The integration ratio would be 12:4 (or 3:1).[13][14]
 - ^{13}C NMR: The carbon NMR spectrum will show three distinct signals: one for the four equivalent methyl carbons (CH_3), one for the four equivalent aromatic carbons attached to the methyl groups, and one for the two equivalent aromatic carbons attached to the amino groups.[15][16]
- Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum will exhibit characteristic peaks for the N-H stretching of the primary amine group (typically two sharp bands in the $3300\text{-}3500\text{ cm}^{-1}$ region) and N-H bending ($\sim 1600\text{ cm}^{-1}$).[6][17] Aromatic C-H and C=C stretching vibrations will also be present.

Conclusion

2,3,5,6-Tetramethyl-1,4-phenylenediamine is a compound of significant interest due to the profound influence of its sterically hindered structure. In materials science, it is a key enabler for a new generation of soluble, high-temperature polyimides, addressing a long-standing processability challenge in the field of high-performance polymers. For researchers in the life sciences and drug development, it serves as a powerful tool and a cautionary example, clearly illustrating a specific mechanism of mitochondrial toxicity that is of high relevance to preclinical safety and toxicology studies. A thorough understanding of its synthesis, properties, and dual role in both materials and biological systems underscores the importance of fundamental chemical principles in applied science.

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